molecular formula C21H16N4OS B3712764 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA

3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA

Cat. No.: B3712764
M. Wt: 372.4 g/mol
InChI Key: NZVLYQLPOHBEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA (CAS 72045-80-8) is a chemical compound featuring a quinazolin-4-one core coupled with a phenylthiourea moiety. The quinazolinone scaffold is recognized in medicinal chemistry as a privileged structure, known for yielding derivatives with a wide spectrum of biological activities . This specific molecular architecture makes it a compound of interest for various research applications, particularly in the fields of oncology and inflammation. The primary research value of this compound lies in its potential as a multi-target kinase inhibitor. Quinazolinone derivatives have been extensively studied and designed to act as potent inhibitors of key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors are critically involved in signal transduction pathways that drive cancer cell proliferation, survival, and tumor angiogenesis. The incorporation of the thiourea functionality is a significant feature, as it can serve as a hydrogen-bonding domain that mimics the dicarboxamide structure found in established multi-target inhibitors like cabozantinib, potentially enabling the compound to interact with the DFG motif in the kinase's active site . In vitro biological screenings of structurally similar 3-substituted quinazolin-4-one derivatives have demonstrated promising profiles. Research indicates that such compounds can exhibit substantive anti-inflammatory activity and potent cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116, Caco-2), and liver (HepG2) cancers . The mechanism of action for these effects is often linked to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, such as the G1/S transition . This compound is intended for research use in biochemical studies, target validation, and as a lead structure in the development of novel therapeutic agents. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-oxo-2-phenylquinazolin-3-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-20-17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)25(20)24-21(27)22-16-11-5-2-6-12-16/h1-14H,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVLYQLPOHBEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazoline core. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or other functional groups into the phenyl rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core structure, characterized by:

  • Molecular Formula : C₁₆H₁₄N₄OS
  • Molecular Weight : 326.37 g/mol
  • CAS Number : 37029-30-4

The structural integrity of this compound is crucial for its biological activity, as variations in the quinazoline structure can lead to differing pharmacological effects.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA exhibit significant inhibitory effects on various cancer cell lines.

Case Study

A study demonstrated that quinazoline derivatives can inhibit the proliferation of breast cancer cells by inducing apoptosis. The specific mechanism involves the inhibition of protein kinases that are critical for cancer cell survival and proliferation .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15Pandeya et al.
Escherichia coli14Shiba et al.
Candida albicans12Malamas & Millen

Antidiabetic Effects

Recent research has indicated that certain quinazoline derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting potential applications in diabetes management.

Case Study

In a controlled trial, a derivative of quinazoline was shown to significantly lower fasting blood glucose levels in diabetic rats, indicating its potential utility as an antidiabetic agent .

Neuroprotective Properties

The neuroprotective effects of quinazoline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea with three key analogs based on substituent variations, pharmacological activity, and physicochemical properties.

Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (Compound 1f)

  • Structural Differences : Replaces the phenylthiourea group with a sulfonamide-substituted ethenylbenzoate moiety.
  • Pharmacological Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, though less potent than celecoxib (reference drug). The sulfonamide group enhances target binding via hydrogen bonding with COX-2’s active site .
  • Physicochemical Properties :
    • LogP (estimated): ~3.72 (moderate lipophilicity due to ester and sulfonamide groups) .
    • Ionization: Sulfonamide (pKa ~10–11) contributes to solubility at physiological pH .

1-Phenylthiourea Derivatives

  • Structural Differences : Simplifies the scaffold to the phenylthiourea group alone.
  • Pharmacological Activity: Limited direct COX-2 inhibition data, but phenylthiourea derivatives are known for tyrosinase inhibition and metal chelation.
  • Physicochemical Properties :
    • LogP range: -0.77 to 5.10 (depending on substituents) .
    • Ionization: Ampholytic with pKa values of 0.7 (acidic NH) and 13.1 (basic SH), rendering it predominantly neutral at physiological pH .

4-Phenyl-5-aryloxy/thio-1,2,3-thiadiazoles

  • Structural Differences: Replaces the quinazolinone core with a thiadiazole ring.
  • Pharmacological Activity : Primarily studied for antimicrobial and antifungal activity rather than COX-2 inhibition.
  • Physicochemical Properties: Higher rigidity and sulfur content may enhance metabolic stability but reduce solubility compared to quinazolinones .

Comparative Data Table

Property/Activity This compound (Target) Compound 1f (Sulfonamide Analog) 1-Phenylthiourea 4-Phenyl-5-arylthio-1,2,3-thiadiazole
Core Structure 3,4-Dihydroquinazolinone + phenylthiourea 3,4-Dihydroquinazolinone + sulfonamide Phenylthiourea Thiadiazole
COX-2 Inhibition (20 μM) Not reported 47.1% Not applicable Not studied
LogP (Estimated) ~2.5–3.5 (moderate lipophilicity) ~3.72 -0.77–5.10 ~1.8–4.2
Ionization at pH 7.4 Neutral (phenylthiourea pKa extremes: 0.7 and 13.1) Partially ionized (sulfonamide) Neutral Neutral
Key Functional Groups Thiourea, quinazolinone Sulfonamide, ester, ethenyl Thiourea Thiadiazole, arylthio

Key Research Findings

Substituent Impact on COX-2 Inhibition : Sulfonamide-containing analogs (e.g., Compound 1f) show higher COX-2 inhibition than phenylthiourea derivatives, likely due to stronger hydrogen-bonding interactions .

Lipophilicity vs. Solubility : Phenylthiourea’s neutral charge at physiological pH may improve membrane permeability but reduce aqueous solubility compared to ionizable sulfonamides .

Structural Rigidity : Thiadiazole-based analogs exhibit greater metabolic stability but lack COX-2 inhibition data, highlighting the importance of core structure in target specificity .

Biological Activity

The compound 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA is a derivative of dihydroquinazoline and thiourea, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H20N4O2S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 371947-93-2

The compound features a quinazoline core which is known for various pharmacological properties, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Cyclooxygenase Inhibition :
    • A related compound demonstrated COX-2 inhibitory activity with a maximum inhibition of 47.1% at 20 μM concentration . This suggests potential anti-inflammatory properties.
  • Anticancer Activity :
    • Studies on similar quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (DAN-G) . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antioxidant Properties :
    • Some derivatives have been evaluated for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators.
  • Cell Cycle Modulation : Compounds in this class can interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Antioxidant properties may help in neutralizing ROS, thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
COX-2 Inhibition4-[(E)-2-(4-Oxo-3-phenyl...Maximum inhibition of 47.1% at 20 μM
Anticancer ActivityQuinazoline derivativesCytotoxicity against MCF-7 and DAN-G cell lines
Antioxidant ActivityVarious derivativesScavenging of reactive oxygen species

Q & A

Q. What are the established synthetic routes for 3-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted quinazolinone precursors with phenylthiourea. Key steps include:
  • Cyclization : Reacting 4-oxo-2-phenyl-3,4-dihydroquinazoline with phenyl isothiocyanate in anhydrous THF under reflux (24–48 hours) .
  • Catalyst Screening : Ferric chloride hexahydrate (FeCl₃·6H₂O) enhances yield by accelerating thiourea coupling; alternatives like AlCl₃ or p-toluenesulfonic acid (PTSA) may reduce side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Optimization : Adjusting temperature (80–100°C) and solvent polarity improves reaction efficiency .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a multi-spectral approach:
  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups) confirm the quinazolinone-thiourea scaffold .
  • FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) validate functional groups .
  • Mass Spectrometry : ESI-MS [M+H]⁺ ion matches the molecular formula (C₂₁H₁₆N₄OS) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize antimicrobial and enzyme inhibition assays:
  • Antimicrobial Testing : Broth microdilution (MIC) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 10–100 µg/mL .
  • Tubercular Screening : Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 agar, with isoniazid as a positive control .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigate via:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. 60°C .
  • X-ray Crystallography : Resolve ambiguities with single-crystal diffraction data (e.g., CCDC deposition for bond-length validation) .
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions .

Q. What strategies address low yields in multi-component reactions involving this compound?

  • Methodological Answer : Poor yields stem from steric hindrance or competing pathways. Solutions include:
  • Catalyst Tuning : Replace FeCl₃ with Brønsted acids (e.g., trichloroacetic acid) to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hours) and enhance regioselectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylating the quinazolinone NH) to prevent side reactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer : Systematic modifications and bioactivity mapping:
  • Substituent Variation : Replace the 4-oxo group with 4-thioxo or 4-imino to modulate electron density .
  • Heterocycle Fusion : Introduce triazole or pyridazine rings (e.g., thieno[3,4-d]pyridazine) to enhance hydrophobic interactions .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with antimicrobial IC₅₀ values .

Q. What experimental designs resolve discrepancies in biological activity across studies (e.g., inconsistent MIC values)?

  • Methodological Answer : Standardize protocols and validate reproducibility:
  • Positive Controls : Include ciprofloxacin (antibacterial) and rifampicin (antitubercular) to calibrate assay conditions .
  • Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate EC₅₀ with 95% confidence intervals .
  • Inter-Lab Validation : Collaborate with independent facilities (e.g., using blinded samples) to confirm activity .

Methodological Notes for Data Contradictions

  • Synthetic Replicability : Document solvent purity, moisture levels, and inert atmosphere (N₂/Ar) to minimize batch-to-batch variability .
  • Biological Assay Variability : Use CLSI guidelines for antimicrobial testing and normalize cell viability to protein content in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA
Reactant of Route 2
Reactant of Route 2
3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.